Cas no 1179023-85-8 (1-{(1,2,3,4-Tetrahydronaphthalen-1-yl)aminomethyl}cyclohexan-1-ol)

1-{(1,2,3,4-Tetrahydronaphthalen-1-yl)aminomethyl}cyclohexan-1-ol structure
1179023-85-8 structure
Product name:1-{(1,2,3,4-Tetrahydronaphthalen-1-yl)aminomethyl}cyclohexan-1-ol
CAS No:1179023-85-8
MF:C17H25NO
Molecular Weight:259.386504888535
CID:5042785

1-{(1,2,3,4-Tetrahydronaphthalen-1-yl)aminomethyl}cyclohexan-1-ol 化学的及び物理的性質

名前と識別子

    • 1-{[(1,2,3,4-tetrahydronaphthalen-1-yl)amino]methyl}cyclohexan-1-ol
    • 1-[(1,2,3,4-tetrahydronaphthalen-1-ylamino)methyl]cyclohexan-1-ol
    • Z822141998
    • 1-{(1,2,3,4-Tetrahydronaphthalen-1-yl)aminomethyl}cyclohexan-1-ol
    • インチ: 1S/C17H25NO/c19-17(11-4-1-5-12-17)13-18-16-10-6-8-14-7-2-3-9-15(14)16/h2-3,7,9,16,18-19H,1,4-6,8,10-13H2
    • InChIKey: WHASSCNJEMRBNI-UHFFFAOYSA-N
    • SMILES: OC1(CNC2C3C=CC=CC=3CCC2)CCCCC1

計算された属性

  • 水素結合ドナー数: 2
  • 氢键受体数量: 2
  • 重原子数量: 19
  • 回転可能化学結合数: 3
  • 複雑さ: 285
  • トポロジー分子極性表面積: 32.299
  • XLogP3: 3

1-{(1,2,3,4-Tetrahydronaphthalen-1-yl)aminomethyl}cyclohexan-1-ol Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
Enamine
EN300-71967-5.0g
1-{[(1,2,3,4-tetrahydronaphthalen-1-yl)amino]methyl}cyclohexan-1-ol
1179023-85-8 95.0%
5.0g
$1779.0 2025-02-19
TRC
T148466-500mg
1-{[(1,2,3,4-Tetrahydronaphthalen-1-yl)amino]methyl}cyclohexan-1-ol
1179023-85-8
500mg
$ 455.00 2022-06-03
TRC
T148466-100mg
1-{[(1,2,3,4-Tetrahydronaphthalen-1-yl)amino]methyl}cyclohexan-1-ol
1179023-85-8
100mg
$ 115.00 2022-06-03
Enamine
EN300-71967-0.5g
1-{[(1,2,3,4-tetrahydronaphthalen-1-yl)amino]methyl}cyclohexan-1-ol
1179023-85-8 95.0%
0.5g
$480.0 2025-02-19
Ambeed
A1125589-1g
1-{[(1,2,3,4-tetrahydronaphthalen-1-yl)amino]methyl}cyclohexan-1-ol
1179023-85-8 95%
1g
$441.0 2024-04-26
Enamine
EN300-71967-1.0g
1-{[(1,2,3,4-tetrahydronaphthalen-1-yl)amino]methyl}cyclohexan-1-ol
1179023-85-8 95.0%
1.0g
$614.0 2025-02-19
Enamine
EN300-71967-0.1g
1-{[(1,2,3,4-tetrahydronaphthalen-1-yl)amino]methyl}cyclohexan-1-ol
1179023-85-8 95.0%
0.1g
$202.0 2025-02-19
TRC
T148466-1g
1-{[(1,2,3,4-Tetrahydronaphthalen-1-yl)amino]methyl}cyclohexan-1-ol
1179023-85-8
1g
$ 680.00 2022-06-03
Ambeed
A1125589-5g
1-{[(1,2,3,4-tetrahydronaphthalen-1-yl)amino]methyl}cyclohexan-1-ol
1179023-85-8 95%
5g
$1280.0 2024-04-26
Enamine
EN300-71967-0.25g
1-{[(1,2,3,4-tetrahydronaphthalen-1-yl)amino]methyl}cyclohexan-1-ol
1179023-85-8 95.0%
0.25g
$289.0 2025-02-19

1-{(1,2,3,4-Tetrahydronaphthalen-1-yl)aminomethyl}cyclohexan-1-ol 関連文献

1-{(1,2,3,4-Tetrahydronaphthalen-1-yl)aminomethyl}cyclohexan-1-olに関する追加情報

Professional Introduction to Compound with CAS No. 1179023-85-8 and Product Name: 1-{(1,2,3,4-Tetrahydronaphthalen-1-yl)aminomethyl}cyclohexan-1-ol

The compound in question, identified by the CAS number 1179023-85-8, is a structurally complex molecule with significant potential in the field of pharmaceutical chemistry. The product name, 1-{(1,2,3,4-Tetrahydronaphthalen-1-yl)aminomethyl}cyclohexan-1-ol, provides a detailed insight into its molecular architecture, which consists of a cyclohexan-1-ol backbone substituted with a tetrahydronaphthalenylamino methyl group. This unique structural motif positions the compound as a candidate for further exploration in drug discovery and development.

Recent advancements in medicinal chemistry have highlighted the importance of heterocyclic compounds in the design of novel therapeutic agents. The presence of the tetrahydronaphthalene moiety in this compound suggests potential interactions with biological targets that may not be achievable with simpler aromatic or aliphatic structures. Tetrahydronaphthalene derivatives are known for their ability to modulate various biological pathways, making them attractive for the development of small-molecule drugs.

The aminomethyl group attached to the tetrahydronaphthalene ring introduces a polar and potentially nucleophilic region, which could be exploited for covalent binding to biological targets or for enhancing solubility. This feature is particularly relevant in the context of drug design, where bioavailability and target engagement are critical factors. The cyclohexan-1-ol portion of the molecule adds another layer of complexity, potentially influencing the compound's pharmacokinetic properties and overall biological activity.

Current research in the field of pharmacology is increasingly focused on identifying and developing molecules that can selectively interact with specific biological pathways. The structural features of this compound make it an intriguing candidate for further investigation in this regard. For instance, studies have shown that tetrahydronaphthalene derivatives can exhibit inhibitory effects on certain enzymes and receptors, which are implicated in various diseases. The 1-{(1,2,3,4-Tetrahydronaphthalen-1-yl)aminomethyl}cyclohexan-1-ol structure could potentially be modified to enhance its binding affinity and selectivity for these targets.

In addition to its potential as a lead compound for drug development, this molecule may also find applications in other areas of chemical biology. For example, it could serve as a scaffold for synthesizing more complex derivatives with tailored properties. The ability to modify different parts of the molecule allows chemists to explore a wide range of chemical space, increasing the likelihood of discovering novel bioactive compounds.

The synthesis of this compound presents an interesting challenge due to its complex structure. Advanced synthetic methodologies are required to construct the desired framework accurately. Techniques such as palladium-catalyzed cross-coupling reactions and intramolecular cyclizations are likely to be employed in its preparation. The successful synthesis not only demonstrates the synthetic prowess of the research team but also provides a valuable building block for further chemical exploration.

Evaluation of the compound's biological activity is another critical step in its development as a potential therapeutic agent. Initial studies might focus on assessing its interaction with relevant biological targets using techniques such as enzyme inhibition assays or receptor binding studies. These experiments will provide preliminary data on its potency and selectivity, guiding subsequent optimization efforts.

The pharmacokinetic profile of any drug candidate is equally important as its biochemical activity. Therefore, studies to assess the absorption, distribution, metabolism, and excretion (ADME) properties of this compound will be essential. Understanding how the body processes the molecule will help predict its efficacy and safety profiles in clinical settings.

Advances in computational chemistry have also enabled more efficient screening processes for identifying promising drug candidates. Molecular modeling techniques can be used to predict how this compound might interact with biological targets at an atomic level. These predictions can guide experimental design and help prioritize compounds for further testing.

The broader context of pharmaceutical research underscores the importance of interdisciplinary collaboration between chemists, biologists, and clinicians. Each discipline brings unique expertise that contributes to the successful development of new drugs. The 1-{(1,2,3,4-Tetrahydronaphthalen-1-yl)aminomethyl}cyclohexan-1-ol structure exemplifies how structural complexity can lead to novel bioactivity and highlights the need for collaborative efforts in modern drug discovery.

In conclusion, the compound identified by CAS number 1179023-85-8 represents a promising candidate for further exploration in pharmaceutical chemistry. Its unique structural features and potential biological activities make it an attractive target for drug development efforts. As research continues to uncover new therapeutic strategies and methodologies, compounds like this one will play an increasingly important role in addressing unmet medical needs.

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Amadis Chemical Company Limited
(CAS:1179023-85-8)1-{(1,2,3,4-Tetrahydronaphthalen-1-yl)aminomethyl}cyclohexan-1-ol
A986866
Purity:99%/99%
はかる:1g/5g
Price ($):397.0/1152.0